molecular formula C35H35ClN6O5 B610340 Imidazole ketone erastin

Imidazole ketone erastin

カタログ番号: B610340
分子量: 655.1 g/mol
InChIキー: PSPXJPWGVFNGQI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

  • 準備方法

    • IKEの合成経路は広く文書化されていませんが、研究目的で市販されています。
    • IKEは主に科学的研究に使用されているため、工業生産方法は明示的に報告されていません。
  • 化学反応の分析

    • 文献では、IKEは広範な化学反応を起こしません。 system xc–の阻害とフェロトーシスの誘導が注目されています。
    • IKEがフェロトーシスにおける独自の役割を果たしているため、一般的な試薬や条件は具体的には関連付けられていません。
  • 科学研究への応用

      がん研究: IKEは、さまざまながんモデルで研究されています。例えば

      その他の分野:

  • 科学的研究の応用

    Cancer Therapy

    IKE has shown significant potential in cancer treatment, particularly in the following areas:

    • Diffuse Large B Cell Lymphoma (DLBCL) : IKE demonstrated a strong antitumor effect in DLBCL xenograft models by inducing ferroptosis and reducing tumor growth. In vitro studies indicated an IC50 for glutathione depletion at 34 nM, significantly lower than that of erastin .
    • Combination Therapies : Recent studies indicate that combining IKE with other agents like sorafenib enhances the efficacy of radiation therapy against tumors . This combination approach may improve treatment outcomes by targeting multiple pathways involved in tumor survival.

    Immunotherapy

    Research has highlighted the role of IKE in modulating immune responses:

    • Myeloid-Derived Suppressor Cells (MDSCs) : IKE has been shown to induce ferroptosis in MDSCs, which are known to suppress T-cell function in tumors. The combination of IKE with etomoxir sodium salt increased the actual ferroptotic death of MDSCs, thereby enhancing T-cell proliferation and potentially improving immunotherapy outcomes .

    Pharmacokinetics and Delivery Systems

    The pharmacokinetic profile of IKE reveals its suitability for therapeutic use:

    • Administration Routes : Studies have shown that intraperitoneal administration is the most effective route for delivering IKE in animal models .
    • Nanoparticle Delivery Systems : Biodegradable nanoparticles have been employed to enhance the delivery and reduce toxicity of IKE. This method improves the therapeutic index by allowing higher concentrations of the drug to reach tumor sites while minimizing systemic side effects .

    Case Studies and Findings

    StudyFocusKey Findings
    Zhang et al. (2019)DLBCL ModelsDemonstrated that IKE induces ferroptosis and reduces tumor growth significantly compared to controls.
    Nature Reviews (2023)Combination TherapyFound that combining IKE with sorafenib enhanced tumor response to radiation therapy.
    ResearchGate (2023)MDSC TargetingShowed that IKE effectively induces ferroptosis in MDSCs, improving T-cell function in tumor environments.

    作用機序

    • IKEの主なメカニズムは、システイン/グルタミン酸アンチポーターであるsystem xc– を阻害することです。この阻害により、グルタチオンが枯渇し、脂質過酸化が起こり、最終的にフェロトーシスが引き起こされます。
    • 分子標的は、system xc–のxCTサブユニット と脂質代謝および酸化還元バランスに関連する下流経路が含まれます。
  • 類似の化合物との比較

    • IKEの独自性は、system xc–阻害剤とフェロトーシス誘導剤の両方としての二重の役割にあります。
    • 類似の化合物には以下のようなものがあります。

        フェロスタチン-1 (Fer-1): フェロトーシス阻害剤。

        エラスチン: フェロトーシス誘導剤。

        RSL3: よく知られたフェロトーシス誘導剤。

        リプロックススタチン-1: フェロトーシス阻害剤。

  • 類似化合物との比較

    • IKE’s uniqueness lies in its dual role as a system xc– inhibitor and ferroptosis inducer.
    • Similar compounds include:

        Ferrostatin-1 (Fer-1): Another ferroptosis inhibitor.

        Erastin: The original ferroptosis inducer.

        RSL3: A well-known ferroptosis inducer.

        Liproxstatin-1: Yet another ferroptosis inhibitor.

    生物活性

    Imidazole ketone erastin (IKE) is a compound recognized for its potent biological activity, particularly as an inducer of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This article delves into the biological mechanisms, pharmacological effects, and therapeutic potential of IKE, supported by relevant case studies and research findings.

    IKE primarily functions as an inhibitor of the cystine-glutamate antiporter system xcx_c^-, leading to a depletion of intracellular glutathione levels. This depletion triggers oxidative stress and lipid peroxidation, hallmark features of ferroptosis. The following table summarizes the key mechanisms through which IKE induces ferroptosis:

    Mechanism Description
    Inhibition of xcx_c^- Blocks cystine uptake, reducing glutathione synthesis and increasing oxidative stress.
    Lipid Peroxidation Induces accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to cell death.
    Metabolic Stability Exhibits enhanced metabolic stability compared to its predecessor, erastin, making it suitable for in vivo studies.

    Pharmacokinetics and Efficacy

    Research indicates that IKE demonstrates significant antitumor effects in various cancer models. A study utilizing a diffuse large B-cell lymphoma (DLBCL) xenograft model showed that IKE effectively inhibited tumor growth by inducing ferroptosis. Key findings include:

    • Tumor Growth Inhibition : IKE treatment resulted in substantial tumor size reduction in DLBCL models due to induced ferroptosis .
    • Biodegradable Nanoparticles : The use of polyethylene glycol-poly(lactic-co-glycolic acid) nanoparticles for IKE delivery reduced toxicity while enhancing therapeutic efficacy .
    • Comparative Potency : IKE has been shown to be more effective than traditional ferroptosis inducers like erastin due to its improved solubility and stability .

    1. DLBCL Xenograft Model

    A study demonstrated that IKE induced ferroptosis in DLBCL cells, leading to decreased levels of glutathione and increased lipid peroxidation markers. The combination of IKE with nanoparticle delivery systems resulted in lower systemic toxicity while maintaining antitumor efficacy .

    2. Combination Therapy with Etomoxir

    Recent research explored the effects of combining IKE with etomoxir sodium salt (Eto), a CPT1A inhibitor. This combination enhanced the actual ferroptotic death of myeloid-derived suppressor cells (MDSCs) in vitro and in vivo, suggesting potential applications in cancer immunotherapy . The study highlighted:

    • Increased Mitochondrial Superoxide Levels : The combination treatment led to elevated levels of mitochondrial superoxide anions, further promoting ferroptosis in MDSCs.
    • Enhanced T-cell Proliferation : The IKE and Eto combination reduced MDSC accumulation, thereby improving T-cell function and proliferation .

    Research Findings

    The biological activity of IKE has been extensively documented across various studies:

    • Induction of Ferroptosis : IKE has been confirmed as a selective inducer of ferroptosis across multiple cancer cell lines, including pancreatic and breast cancer cells .
    • Mechanistic Insights : Studies employing lipidomics and qPCR have elucidated distinct features of lipid metabolism altered by IKE treatment, contributing to our understanding of its mechanism .
    • Potential Therapeutic Applications : Given its ability to induce ferroptosis selectively, IKE is being investigated for its potential use in treating resistant tumors that evade conventional therapies .

    特性

    IUPAC Name

    2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PSPXJPWGVFNGQI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C35H35ClN6O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    655.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: What is the primary mechanism of action of Imidazole Ketone Erastin?

    A1: this compound (IKE) functions as a potent inhibitor of the cystine/glutamate antiporter system xc-, also known as system xc-. [, , , , ] This system plays a critical role in maintaining cellular redox balance by importing cystine for glutathione synthesis. By inhibiting system xc-, IKE disrupts glutathione production, leading to the accumulation of reactive oxygen species (ROS) and ultimately triggering ferroptosis. [, , , , , , ]

    Q2: What are the downstream effects of IKE-mediated system xc- inhibition?

    A2: IKE's inhibition of system xc- triggers a cascade of events culminating in ferroptosis:

    • Depletion of intracellular Glutathione: System xc- inhibition prevents cystine uptake, leading to a decline in glutathione (GSH) levels. [, , , , , ]
    • Reduced Glutathione Peroxidase 4 (GPX4) Activity: GSH depletion impairs the function of GPX4, an enzyme crucial for detoxifying lipid peroxides. [, , , , ]
    • Lipid Peroxidation and Ferroptosis: Uncontrolled lipid peroxidation ensues due to impaired GPX4 activity, leading to membrane damage and ultimately ferroptotic cell death. [, , , , , ]

    Q3: What makes IKE a potent inducer of ferroptosis compared to other system xc- inhibitors?

    A3: While the exact reasons are still under investigation, IKE exhibits superior potency compared to its parent compound, Erastin. This enhanced activity is likely attributed to structural modifications, specifically the imidazole ketone moiety, which may influence its binding affinity to system xc- or its cellular uptake and distribution. [, ]

    Q4: What is the molecular formula and weight of this compound?

    A4: Unfortunately, the provided abstracts do not contain the precise molecular formula and weight of this compound. For detailed structural information, it is recommended to refer to the complete research articles or chemical databases.

    Q5: Does this compound interact with drug transporters, and how might this impact its efficacy?

    A5: Research indicates that IKE is a substrate for P-glycoprotein (P-gp), a multidrug resistance transporter. [, ] Overexpression of P-gp in cancer cells can confer resistance to IKE, potentially hindering its therapeutic efficacy. [, ] This highlights the importance of considering drug-transporter interactions when developing IKE-based therapies.

    Q6: What evidence supports the efficacy of this compound in preclinical models of cancer?

    A6: IKE demonstrates promising antitumor activity in various preclinical models. For instance, IKE effectively inhibits tumor growth in a mouse lymphoma model. [] In a subcutaneous xenograft model of Diffuse Large B Cell Lymphoma (DLBCL), IKE encapsulated in biodegradable nanoparticles exhibits enhanced delivery and therapeutic efficacy. [] These findings underscore IKE's potential as a novel anticancer agent.

    Q7: Are there known resistance mechanisms to this compound, and how do they relate to other ferroptosis inducers or anticancer agents?

    A7: One established resistance mechanism involves the overexpression of P-glycoprotein (P-gp), which can efflux IKE from cells, reducing its intracellular concentration and effectiveness. [, ] This resistance mechanism is not unique to IKE and is commonly observed with various anticancer drugs. Further research is crucial to elucidate other potential resistance mechanisms and explore strategies to circumvent them.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。